Isomigrastatin is sourced from Streptomyces platensis, a species known for producing various bioactive secondary metabolites. It belongs to the class of compounds known as polyketides, which are characterized by their diverse structures and biological activities. Within this classification, isomigrastatin is specifically recognized for its glutarimide structure, which contributes to its unique pharmacological properties.
The synthesis of isomigrastatin can be achieved through both natural extraction from Streptomyces platensis and synthetic methodologies. One notable approach involves the use of bacterial artificial chromosomes (BACs) to facilitate the heterologous production of isomigrastatin in various Streptomyces hosts. This method allows for the engineering of strains that can produce isomigrastatin efficiently under controlled fermentation conditions.
The engineered strains SB11001 to SB11005 have been reported to produce isomigrastatin with high fidelity, matching the profile obtained from the natural source. The production process typically involves culturing these recombinant strains in specific media, followed by extraction and purification techniques such as high-performance liquid chromatography (HPLC) to isolate isomigrastatin based on its retention time and spectral characteristics .
Isomigrastatin has a complex molecular structure characterized by multiple stereocenters and functional groups typical of glutarimide-containing polyketides. Its molecular formula is C₁₄H₁₉N₃O₄, with a molecular weight of approximately 295.32 g/mol. The structural elucidation has been aided by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its unique arrangement of atoms that contributes to its biological activity.
Isomigrastatin undergoes several chemical reactions that are significant for its synthesis and transformation into analogs. A key reaction includes a concerted [3,3]-sigmatropic rearrangement that can occur under thermal conditions, leading to the formation of other related metabolites such as migrastatin. This rearrangement highlights the compound's chemical versatility and potential pathways for generating derivatives with enhanced properties .
The mechanism of action of isomigrastatin involves its interaction with cellular pathways that regulate migration and metastasis in cancer cells. Research indicates that it may inhibit tumor cell migration by interfering with signaling pathways critical for cell motility. Specific data on its binding targets and downstream effects are still under investigation, but preliminary studies suggest that isomigrastatin may modulate cytoskeletal dynamics and cell adhesion properties, contributing to its antimetastatic effects.
Isomigrastatin exhibits several notable physical properties:
From a chemical perspective, isomigrastatin possesses functional groups that confer reactivity, allowing it to participate in various chemical transformations essential for both synthetic applications and biological interactions.
Isomigrastatin has significant potential applications in scientific research, particularly in drug discovery focused on cancer therapeutics. Its ability to inhibit tumor cell migration positions it as a candidate for developing new antimetastatic agents. Additionally, studies exploring its structural analogs may yield compounds with improved efficacy or reduced toxicity profiles, further expanding its applicability in medicinal chemistry.
The biosynthesis of isomigrastatin (iso-MGS) in Streptomyces platensis NRRL 18993 is governed by the mgs gene cluster, a 11-gene locus spanning approximately 80 kb of the bacterial genome. Systematic gene inactivation studies confirmed that this cluster—and not the cryptic 088D cluster also present in S. platensis—is exclusively responsible for iso-MGS production [2] [4]. The cluster exhibits a compact, organized architecture featuring three acyltransferase (AT)-less type I polyketide synthase (PKS) genes (mgsEFG), alongside dedicated genes for discrete tailoring enzymes, glutarimide biosynthesis, and regulation [2] [4]. Precise boundaries and gene essentiality were determined through λ-RED-mediated PCR-targeted mutagenesis, demonstrating that all 11 genes are indispensable for iso-MGS biosynthesis [4].
Table 1: Genetic Organization and Functional Annotation of the Streptomyces platensis mgs Cluster
Gene | Protein Function | Domain Structure/Key Features | Essentiality in iso-MGS Biosynthesis |
---|---|---|---|
mgsA | Regulatory protein | Putative transcriptional regulator | Essential |
mgsB | Type II thioesterase | Proofreading/error correction | Essential |
mgsC, mgsD | Glutarimide biosynthesis enzymes | Glutamine synthetase-like; amidotransferase | Essential |
mgsE, F, G | Acyltransferase-less type I PKS | AT-less multimodular enzymes (KS, ATd, KR, DH, ER, ACP) | Essential (Core assembly line) |
mgsH | Discrete acyltransferase | Trans-AT for malonyl-CoA loading | Essential |
mgsI | Oxidoreductase | Enoyl reductase (ER) activity | Essential (C-16/C-17 reduction) |
mgsJ | O-Methyltransferase | SAM-dependent methyltransferase | Essential (C-8 O-methylation) |
mgsK | Cytochrome P450 hydroxylase | Monooxygenase | Essential (C-8 hydroxylation) |
The iso-MGS assembly line features a distinctive AT-less type I PKS system (MgsEFG), where the AT domains typically embedded within PKS modules are absent. Instead, malonyl-CoA extender unit selection and loading are performed in trans by a discrete, iteratively acting AT (MgsH) [2] [4]. This architectural deviation necessitates precise coordination between MgsH and the ACP domains within the PKS modules. The MgsEFG PKS minimally consists of 10 modules, but exhibits significant domain omissions compared to canonical type I PKSs: Module 5 lacks a methyltransferase (MT) domain, module 8 lacks a ketoreductase (KR) domain, and module 10 lacks both KR and enoylreductase (ER) domains [3] [6]. These omissions necessitate post-PKS tailoring steps to complete the structure. Crucially, this AT-less PKS produces two nascent polyketide products: the anticipated 12-membered macrolactone 10 (PGM1) and the unexpected 13 (PGM2), identified through systematic inactivation of tailoring genes (mgsIJK) and metabolic profiling of the mutant strains [1] [3]. Both compounds 10 and 13 possess the core macrolactone ring but lack the final hydroxyl, methyl, and reduced olefin modifications characteristic of mature iso-MGS.
Following assembly by the AT-less PKS, the nascent polyketide backbones (10 and 13) undergo three sequential enzymatic modifications catalyzed by the tailoring enzymes MgsI, MgsJ, and MgsK. These enzymes exhibit significant substrate promiscuity, enabling them to act on multiple intermediates and contributing to the diversity of iso-MGS congeners observed in S. platensis fermentations [1] [3]. The order of tailoring steps and the substrate flexibility were elucidated through systematic generation and metabolic profiling of single (ΔmgsI, ΔmgsJ, ΔmgsK), double (ΔmgsIJ, ΔmgsJK), and triple (ΔmgsIJK) knockout mutants in S. platensis [3].
Table 2: Substrate Specificity and Catalytic Functions of the MgsIJK Tailoring Enzymes
Enzyme | Gene | Predicted Function | Verified Activity & Substrate Range | Key Intermediate Accumulated in Mutant |
---|---|---|---|---|
MgsK | mgsK | Cytochrome P450 hydroxylase | Hydroxylates C-8 of 10, 13, 14. Broad substrate tolerance. | 10, 13, 16 (ΔmgsK, ΔmgsJK) |
MgsJ | mgsJ | O-Methyltransferase | Methylates HO-C-8 of 11, 15, 17. Requires prior C-8 hydroxylation. | 10, 11, 13, 14, 16, 17 (ΔmgsJ) |
MgsI | mgsI | Oxidoreductase (ER-like) | Reduces C-16/C-17 olefin in 12, 15, 17. Cannot act on C-17 OH forms. | 10, 11, 12, 13, 14, 15 (ΔmgsI) |
MgsK functions as a cytochrome P450 monooxygenase responsible for the stereoselective hydroxylation at the C-8 position of the macrolactone core. Metabolic profiling of the ΔmgsK mutant (SB11018) revealed accumulation of 10, 13, and 16 – all compounds lacking the C-8 hydroxyl group [1] [3]. Crucially, MgsK demonstrates broad substrate promiscuity, effectively hydroxylating not only the initial PKS products (10 and 13) but also later intermediates like 14 (observed in ΔmgsIJ mutant SB11019) [3]. This flexibility indicates that C-8 hydroxylation is not strictly constrained to a specific stage within the tailoring cascade, allowing the pathway to proceed even if other modifications are delayed or blocked.
MgsJ catalyzes the S-adenosylmethionine (SAM)-dependent methylation of the C-8 hydroxyl group introduced by MgsK. The ΔmgsJ mutant (SB11017) accumulated metabolites 10, 11, 13, 14, 16, and 17, all characterized by the absence of the methoxy group at C-8 [3]. The activity of MgsJ is strictly dependent on prior hydroxylation by MgsK; consequently, intermediates lacking the C-8 OH group (like 10 and 13) cannot serve as substrates for MgsJ. MgsJ efficiently methylates hydroxylated intermediates at various oxidation states of the C-16/C-17 moiety, including 11 (C-17 OH), 15 (C-16/C-17 olefin), and 17 (C-16/C-17 saturated) [3]. This functional dependence establishes the sequence where C-8 hydroxylation generally precedes O-methylation.
MgsI acts as an enoyl reductase, stereospecifically reducing the Δ¹⁶,¹⁷ double bond to generate the saturated side chain found in mature iso-MGS. The ΔmgsI mutant (SB11016) accumulated a complex mixture of intermediates (10, 11, 12, 13, 14, 15), all retaining either the C-17 hydroxyl group or the C-16/C-17 double bond [1] [3]. This confirms MgsI's role in reducing the olefin. MgsI exhibits substrate promiscuity, reducing the double bond in 12, 15, and 17 [3]. However, a critical constraint is that MgsI cannot act on substrates retaining the C-17 hydroxyl group (like 11); reduction requires prior dehydration at C-17 to form the enoyl moiety (as in 12 or 15) [3]. Its activity can occur after hydroxylation/methylation at C-8, as evidenced by the accumulation of methylated but unsaturated compounds like 15 in the ΔmgsI mutant.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7